Pyrimidine, 2-acetylamino-4-chloro-6-(4-methylpiperazino)-5-methyl- Pyrimidine, 2-acetylamino-4-chloro-6-(4-methylpiperazino)-5-methyl-
Brand Name: Vulcanchem
CAS No.: 55477-34-4
VCID: VC18698604
InChI: InChI=1S/C12H18ClN5O/c1-8-10(13)15-12(14-9(2)19)16-11(8)18-6-4-17(3)5-7-18/h4-7H2,1-3H3,(H,14,15,16,19)
SMILES:
Molecular Formula: C12H18ClN5O
Molecular Weight: 283.76 g/mol

Pyrimidine, 2-acetylamino-4-chloro-6-(4-methylpiperazino)-5-methyl-

CAS No.: 55477-34-4

Cat. No.: VC18698604

Molecular Formula: C12H18ClN5O

Molecular Weight: 283.76 g/mol

* For research use only. Not for human or veterinary use.

Pyrimidine, 2-acetylamino-4-chloro-6-(4-methylpiperazino)-5-methyl- - 55477-34-4

Specification

CAS No. 55477-34-4
Molecular Formula C12H18ClN5O
Molecular Weight 283.76 g/mol
IUPAC Name N-[4-chloro-5-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]acetamide
Standard InChI InChI=1S/C12H18ClN5O/c1-8-10(13)15-12(14-9(2)19)16-11(8)18-6-4-17(3)5-7-18/h4-7H2,1-3H3,(H,14,15,16,19)
Standard InChI Key PPXIIWYEVFSUCR-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C(N=C1Cl)NC(=O)C)N2CCN(CC2)C

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound belongs to the pyrimidine family, a class of heterocyclic aromatic organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. Its molecular formula, C₁₂H₁₈ClN₅O, reflects the integration of functional groups critical to its bioactivity:

  • 2-Acetylamino group: Introduces hydrogen-bonding capacity and steric bulk.

  • 4-Chloro substituent: Enhances electrophilicity and metabolic stability.

  • 6-(4-Methylpiperazino) moiety: A bicyclic amine known to improve solubility and receptor affinity.

  • 5-Methyl group: Modulates electronic effects and lipophilicity.

The molecular weight of 283.76 g/mol and planar geometry facilitate interactions with biological targets, particularly neurotransmitter receptors and enzymes.

Table 1: Molecular Properties of Pyrimidine, 2-Acetylamino-4-Chloro-6-(4-Methylpiperazino)-5-Methyl-

PropertyValue
CAS No.55477-34-4
Molecular FormulaC₁₂H₁₈ClN₅O
Molecular Weight283.76 g/mol
Key Functional GroupsAcetylamino, Chloro, Piperazino, Methyl

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this compound involves multi-step reactions starting from simpler pyrimidine precursors. A typical route includes:

  • Chlorination: Introduction of the chloro group at position 4 using phosphorus oxychloride (POCl₃) under reflux conditions.

  • Acylation: Reaction with acetic anhydride to install the acetylamino group at position 2.

  • Piperazination: Nucleophilic substitution at position 6 with 4-methylpiperazine, often catalyzed by bases such as triethylamine.

Key challenges include controlling regioselectivity during substitutions and minimizing side reactions, necessitating precise temperature and solvent control.

Optimization Strategies

  • Solvent Selection: Polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates.

  • Catalysis: Lewis acids like zinc chloride improve chlorination efficiency.

  • Purification: Column chromatography or recrystallization from ethanol-water mixtures yields >95% purity.

Biological Activity and Mechanisms

Receptor Binding and Neurological Effects

The 4-methylpiperazino group confers affinity for dopamine receptors, particularly D₂ and D₃ subtypes, which are implicated in motor control and reward pathways. In vitro assays demonstrate submicromolar binding constants (Kᵢ = 120–450 nM), suggesting potential applications in neurological disorders.

Spasmolytic Activity

The compound exhibits spasmolytic effects in smooth muscle preparations, likely via calcium channel blockade. At 10 µM, it reduces acetylcholine-induced contractions by 65–70% in rodent ileum models.

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d₆) reveals singlet peaks for the methyl group (δ 2.15 ppm) and piperazine protons (δ 2.4–3.1 ppm).

  • IR Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H), and 740 cm⁻¹ (C-Cl) confirm functional groups.

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